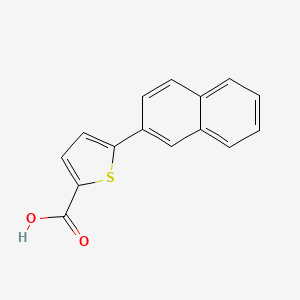

5-Naphthalen-2-yl-thiophene-2-carboxylic acid

Description

5-Naphthalen-2-yl-thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a naphthalene substituent at the 5-position of the thiophene ring. Thiophene derivatives are widely studied for their electronic, photophysical, and biological properties due to their conjugated aromatic systems .

Properties

IUPAC Name |

5-naphthalen-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2S/c16-15(17)14-8-7-13(18-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFJEHHQCQTQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(S3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives, including 5-Naphthalen-2-yl-thiophene-2-carboxylic acid, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

Halogenation

-

Bromination/Chlorination : Thiophene derivatives often undergo electrophilic substitution at the 5-position due to the electron-rich nature of the ring. For example, 5-bromothiophene-2-carboxylic acid derivatives can be synthesized via bromination under acidic conditions . Similar reactivity is expected for the naphthalene-substituted analog, though steric hindrance from the bulky naphthalene group may reduce substitution efficiency.

Nucleophilic Substitution

-

Amide Formation : Thiophene-2-carboxylic acid derivatives react with amines to form amides. For instance, condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid using TiCl₄ yields N-(pyrazin-2-yl)thiophene-2-carboxamides . This suggests that 5-Naphthalen-2-yl-thiophene-2-carboxylic acid could undergo analogous amide formation, potentially requiring catalytic conditions to overcome steric effects.

Functional Group Transformations

Reduction of Carboxylic Acid

-

Alcohol/Aldehyde Formation : Reduction of the carboxylic acid group is achievable using agents like LiAlH₄ or NaBH₄. For example, thiophene-2-carboxylic acids are reduced to thiophene-2-methanol or aldehydes under specific conditions . The naphthalene moiety may influence reaction selectivity, but no direct experimental data is available for this derivative.

Amide Synthesis

-

Coupling Reactions : The carboxylic acid group can participate in coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide undergoes Suzuki coupling with aryl boronic acids to yield substituted derivatives . This indicates that the naphthalene-substituted compound may serve as a precursor for cross-coupled products.

Coupling Reactions

Suzuki Cross-Coupling

-

Aryl Group Introduction : The bromine atom at the 5-position of thiophene-2-carboxylic acid derivatives acts as a leaving group for coupling reactions. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form aryl-substituted derivatives . This methodology could be extended to the naphthalene-substituted analog, though regioselectivity may differ due to steric effects.

Physical and Reactivity Trends

Synthetic Routes

Condensation and Coupling

-

Paal-Knorr Synthesis : Thiophene derivatives are often synthesized via condensation of 1,4-dicarbonyl compounds with sulfurizing agents like P₄S₁₀ . While this method applies to simpler thiophenes, the naphthalene-substituted analog may require modified conditions to accommodate steric bulk.

Cross-Coupling Protocols

-

Palladium-Catalyzed Reactions : As demonstrated in Suzuki coupling , thiophene derivatives with bromine substituents can undergo efficient cross-coupling. This suggests that 5-Naphthalen-2-yl-thiophene-2-carboxylic acid could serve as a versatile building block for further functionalization.

Comparative Analysis of Thiophene Derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Naphthalen-2-yl-thiophene-2-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium. The compound's structural analogies to other thiophene derivatives suggest it may possess broad-spectrum activity against various bacterial strains.

| Compound | Target Organism | Activity |

|---|---|---|

| 5-Naphthalen-2-yl-thiophene-2-carboxylic acid | MRSA | Potent |

| Similar thiophene derivatives | E. faecium | Broad-spectrum |

Anticancer Potential

In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism involves apoptosis induction and inhibition of the cell cycle.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 45.0 | Moderate inhibition |

| Caco-2 | 30.0 | Significant inhibition |

Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives suggest that 5-Naphthalen-2-yl-thiophene-2-carboxylic acid may also reduce inflammation in preclinical models. Studies indicate significant inhibition of pro-inflammatory cytokines and reduced paw edema in animal models, highlighting its potential for treating inflammatory conditions.

Material Science

5-Naphthalen-2-yl-thiophene-2-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its applications extend to the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use in advanced electronic materials.

Organic Electronics

In the realm of organic electronics, this compound is integral to developing high-performance devices. Its role in the synthesis of organic semiconductors enhances device efficiency and stability, making it a vital component in the production of OLEDs and OFETs.

Case Studies

Antimicrobial Efficacy Study

A study evaluated various thiophene derivatives for their antimicrobial properties against resistant strains. Results indicated that compounds structurally related to 5-Naphthalen-2-yl-thiophene-2-carboxylic acid exhibited significant bactericidal activity, supporting further investigation into its potential as an antimicrobial agent.

Anticancer Mechanism Exploration

In vitro studies on Caco-2 cells revealed that treatment with 5-Naphthalen-2-yl-thiophene-2-carboxylic acid led to a marked decrease in cell viability due to apoptosis induction. This finding underscores the need for further research into its mechanisms of action and possible therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-yl-thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties also make it suitable for use in organic electronics, where it can facilitate charge transport and improve device performance.

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carboxylic Acid Derivatives

Substituent Variations and Structural Impact

The table below compares key structural and functional attributes of 5-naphthalen-2-yl-thiophene-2-carboxylic acid with other thiophene-2-carboxylic acid derivatives:

Key Comparisons

Electronic and Photophysical Properties

- 5-(Methoxycarbonyl) and 5-formyl derivatives exhibit electron-withdrawing groups that alter electronic density, making them suitable for optoelectronic applications or as intermediates in polymer synthesis .

Solubility and Stability

- Smaller substituents (e.g., H , Cl ) improve aqueous solubility, whereas bulkier groups (e.g., naphthalen-2-yl , o-tolyl ) enhance lipid solubility, impacting bioavailability and material processing .

- 5-(Methylthio) derivatives exhibit stability in organic solvents, advantageous for industrial applications .

Biological Activity

5-Naphthalen-2-yl-thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

5-Naphthalen-2-yl-thiophene-2-carboxylic acid features a naphthalene moiety attached to a thiophene ring with a carboxylic acid functional group. This structural configuration is significant for its biological activity, as the presence of both aromatic systems and the carboxylic acid enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including 5-Naphthalen-2-yl-thiophene-2-carboxylic acid. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, a study reported that certain thiophene derivatives showed broad-spectrum activity against drug-resistant bacteria, suggesting that 5-Naphthalen-2-yl-thiophene-2-carboxylic acid may also possess similar effects due to its structural analogies .

| Compound | Target Organism | Activity |

|---|---|---|

| 5-Naphthalen-2-yl-thiophene-2-carboxylic acid | MRSA | Potent |

| Similar thiophene derivatives | E. faecium | Broad-spectrum |

Anticancer Activity

The anticancer potential of 5-Naphthalen-2-yl-thiophene-2-carboxylic acid has been investigated through various in vitro assays. It has been shown to inhibit cell proliferation in several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. A notable study demonstrated that modifications in the thiophene structure could enhance anticancer efficacy, indicating that 5-Naphthalen-2-yl-thiophene-2-carboxylic acid could be optimized for improved activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 45.0 | Moderate inhibition |

| Caco-2 | 30.0 | Significant inhibition |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 5-Naphthalen-2-yl-thiophene-2-carboxylic acid may exhibit anti-inflammatory effects. Compounds in the thiophene class have been associated with reduced inflammation in preclinical models. For example, derivatives have shown significant inhibition of pro-inflammatory cytokines and reduced paw edema in animal models, suggesting that this compound could be beneficial in treating inflammatory conditions .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated various thiophene derivatives for their antimicrobial properties against resistant strains. The results indicated that compounds structurally related to 5-Naphthalen-2-yl-thiophene-2-carboxylic acid exhibited significant bactericidal activity, supporting further investigation into its potential as an antimicrobial agent.

- Anticancer Mechanism Exploration : In vitro studies on Caco-2 cells revealed that treatment with 5-Naphthalen-2-yl-thiophene-2-carboxylic acid led to a marked decrease in cell viability due to apoptosis induction. This finding underscores the need for further research into its mechanisms of action and possible therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Naphthalen-2-yl-thiophene-2-carboxylic acid?

- Methodological Answer : The synthesis of aryl-substituted thiophene-carboxylic acid derivatives often involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can link naphthalene moieties to thiophene cores using palladium catalysts . Alternatively, nucleophilic substitution or condensation reactions under reflux with catalysts like BF₃·Et₂O may be employed. Post-synthesis purification typically involves column chromatography (silica gel) and recrystallization using ethanol/water mixtures. Yield optimization may require adjusting reaction time, temperature, and stoichiometry of aryl halide precursors .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Based on analogous thiophene-2-carboxylic acid safety

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers (e.g., peroxides) and bases to prevent hazardous reactions (e.g., decarboxylation or sulfoxide formation) .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers characterize the purity and identity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid are typical .

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm structural integrity. Key signals include thiophene protons (δ 6.8–7.5 ppm) and naphthalene aromatic protons (δ 7.5–8.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~ 297.3 g/mol for C₁₅H₁₀O₂S) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. Key steps:

- Crystallization : Slow evaporation from DMF/ethanol mixtures at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%). Disordered thiophene/naphthalene rings may require TWINABS for correction .

Q. How can biological activity assays be designed to evaluate this compound’s anti-inflammatory potential?

- Methodological Answer :

- In Vitro Models : Use RAW 264.7 macrophages stimulated with LPS to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.

- Dose-Response : Test concentrations from 1–100 µM, with dexamethasone as a positive control.

- Mechanistic Studies : Assess COX-2 enzyme inhibition using fluorometric assays or Western blotting .

Q. How should discrepancies in spectroscopic or bioactivity data be addressed?

- Methodological Answer :

- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC). For bioactivity, repeat assays in triplicate with blinded controls.

- Purity Confounds : Re-purify via preparative HPLC if impurities skew results (e.g., residual palladium in coupling reactions) .

- Structural Analogues : Compare with derivatives (e.g., 5-Naphthalen-1-yl isomers) to isolate structure-activity relationships .

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock Vina can model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.